N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide
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Overview
Description
N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted anilines and pyridines, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine under reducing conditions, such as with lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amines)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-2-((3,4-dimethylphenyl)amino)acetamide
- N-(2,4-Dimethylphenyl)-2-((pyridin-3-yl)methyl)amino)acetamide
- N-(3,4-Dimethylphenyl)-2-((pyridin-3-yl)methyl)amino)acetamide
Uniqueness
N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be reflected in its reactivity, binding affinity, or other characteristics.
Properties
Molecular Formula |
C24H27N3O |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]amino]acetamide |
InChI |
InChI=1S/C24H27N3O/c1-16-7-10-22(19(4)12-16)27-23(28)15-26-24(21-6-5-11-25-14-21)20-9-8-17(2)18(3)13-20/h5-14,24,26H,15H2,1-4H3,(H,27,28) |
InChI Key |
MFPDGNIHWFFRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(C2=CC(=C(C=C2)C)C)C3=CN=CC=C3)C |
Origin of Product |
United States |
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